molecular formula C8H13NO5S B2371617 rac-(3aR,6aR)-5-methanesulfonyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylicacid CAS No. 2166008-17-7

rac-(3aR,6aR)-5-methanesulfonyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylicacid

Cat. No.: B2371617
CAS No.: 2166008-17-7
M. Wt: 235.25
InChI Key: VJDYJUMTHQXIJF-HTRCEHHLSA-N
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Description

rac-(3aR,6aR)-5-methanesulfonyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylicacid is a complex organic compound with a unique structure that includes a furo[3,4-c]pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,6aR)-5-methanesulfonyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylicacid typically involves multiple steps. One common method includes the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivatives in good to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,6aR)-5-methanesulfonyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

rac-(3aR,6aR)-5-methanesulfonyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylicacid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(3aR,6aR)-5-methanesulfonyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(3aR,6aR)-5-methanesulfonyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylicacid is unique due to its specific substitution pattern and the presence of the methylsulfonyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3aR,6aR)-5-methylsulfonyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO5S/c1-15(12,13)9-2-6-3-14-5-8(6,4-9)7(10)11/h6H,2-5H2,1H3,(H,10,11)/t6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDYJUMTHQXIJF-HTRCEHHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC2COCC2(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1C[C@@H]2COC[C@@]2(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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